molecular formula C8H7BrF2O B1380362 2-Bromo-1-(difluoromethyl)-3-methoxybenzene CAS No. 1261441-82-0

2-Bromo-1-(difluoromethyl)-3-methoxybenzene

Cat. No.: B1380362
CAS No.: 1261441-82-0
M. Wt: 237.04 g/mol
InChI Key: VZWUWIGZMVQSTO-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-3-methoxybenzene is an organic compound with the molecular formula C8H7BrF2O. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethyl group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)-3-methoxybenzene typically involves the bromination of 1-(difluoromethyl)-3-methoxybenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethyl)-3-methoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.

    Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of catalysts like iron or aluminum chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Substitution: Formation of nitro, sulfo, or halogenated benzene derivatives.

    Oxidation and Reduction: Formation of quinones or hydroquinones.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-3-methoxybenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-3-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-difluoromethylbenzene
  • 1-Bromo-3,5-difluorobenzene
  • 2-Bromo-1-(difluoromethyl)-3-methylbenzene

Uniqueness

2-Bromo-1-(difluoromethyl)-3-methoxybenzene is unique due to the presence of both a difluoromethyl group and a methoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can donate electron density to the benzene ring, while the difluoromethyl group can withdraw electron density, creating a unique balance of electronic effects.

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWUWIGZMVQSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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